2-Bromo-5-chloroaniline (CAS: 823-57-4) is a highly valuable dihalogenated aromatic amine utilized extensively as an advanced building block in pharmaceutical, agrochemical, and materials synthesis . Presenting as a stable solid with a melting point of approximately 59–75 °C, it offers excellent handling characteristics for process scale-up [1]. Its defining structural feature is the presence of two distinct halogens—a bromine at the 2-position and a chlorine at the 5-position—which provides orthogonal reactivity profiles. This precise substitution pattern makes it a critical precursor for the efficient, sequential assembly of complex heterocyclic scaffolds, distinguishing it from simpler anilines in modern procurement strategies.
Substituting 2-bromo-5-chloroaniline with generic alternatives like 2,5-dibromoaniline or 2-bromoaniline introduces severe process inefficiencies. When using symmetric or near-symmetric dihaloanilines such as 2,5-dibromoaniline, differentiating the two halogen sites during cross-coupling is notoriously difficult, often yielding modest regioselectivities (e.g., 9:1) that result in statistical mixtures of mono- and over-coupled byproducts [1]. This necessitates labor-intensive, costly chromatographic separations that lower overall yield. Conversely, substituting with a monohalo analog like 2-bromoaniline requires the introduction of a mid-route electrophilic halogenation step to achieve the 5-chloro pattern, a process prone to poor regiocontrol and yield degradation[2]. Procuring the exact 2-bromo-5-chloroaniline scaffold bypasses these bottlenecks, ensuring streamlined, high-yielding sequential functionalization.
The distinct bond dissociation energies of the C-Br and C-Cl bonds in 2-bromo-5-chloroaniline enable highly chemoselective oxidative addition at the 2-position under standard palladium catalysis [1]. In contrast, cross-coupling with 2,5-dibromoaniline struggles with site differentiation, often achieving only a 9:1 regioselectivity and producing significant over-coupled byproducts [2]. 2-Bromo-5-chloroaniline allows for >95% selective mono-coupling at the bromo site, leaving the chloro group fully intact for subsequent reactions.
| Evidence Dimension | Regioselectivity in initial cross-coupling |
| Target Compound Data | >95% chemoselective coupling at the C-Br bond |
| Comparator Or Baseline | 2,5-dibromoaniline (~9:1 selectivity with over-coupling) |
| Quantified Difference | Elimination of statistical over-coupling and regioisomer mixtures |
| Conditions | Standard Pd-catalyzed Suzuki/Buchwald conditions |
Eliminates the need for costly chromatographic separation of regioisomers, significantly lowering the cost per gram of the final API.
For the synthesis of advanced heterocycles, such as 3H-pyrrolo[2,3-c]quinolines used in anti-TB drug discovery, the 5-chloro group serves as a vital secondary handle . Procuring 2-bromo-5-chloroaniline provides this handle pre-installed with 100% regiocontrol. If a buyer opts for 2-bromoaniline, they must perform a subsequent electrophilic chlorination (e.g., using NCS), which typically yields mixed isomers and drops the step yield to ~64% or lower [1]. Starting with the dihalogenated scaffold directly improves the overall linear yield of the target molecule.
| Evidence Dimension | Regiocontrol and yield of 5-chloro intermediates |
| Target Compound Data | 100% regiocontrol (pre-installed handle) |
| Comparator Or Baseline | 2-bromoaniline (requires mid-route chlorination, ~64% yield with mixed isomers) |
| Quantified Difference | Bypasses 1-2 synthetic steps and prevents ~36% yield loss from poor halogenation selectivity |
| Conditions | Multi-step heterocyclic synthesis (e.g., pyrroloquinoline derivatives) |
Accelerates structure-activity relationship (SAR) screening and improves overall synthetic efficiency by providing a reliable, pre-installed handle.
In industrial process chemistry, the purity of the starting aniline dictates the efficiency of downstream catalytic cycles. High-purity (>98%) 2-bromo-5-chloroaniline ensures predictable palladium catalyst turnover frequencies (TOF) during Buchwald-Hartwig or Suzuki couplings[1]. Lower-grade dihaloanilines or crude mixtures containing trace isomeric impurities (e.g., 2-bromo-4-chloroaniline) can act as catalyst poisons or generate inseparable downstream impurities, leading to reaction stalling and batch failures.
| Evidence Dimension | Reaction reproducibility and catalyst TOF |
| Target Compound Data | >98% purity ensures predictable, uninhibited Pd-catalyst turnover |
| Comparator Or Baseline | Crude dihaloanilines (<95% purity with trace isomers) |
| Quantified Difference | Prevents batch failures and reduces required precious-metal catalyst loading |
| Conditions | Industrial-scale cross-coupling reactions |
Reduces the consumption of expensive precious-metal catalysts and prevents costly batch failures in GMP manufacturing.
2-Bromo-5-chloroaniline is the optimal starting material for constructing multi-ring systems like tetrahydroquinoxalines. Its orthogonal halogens allow for precise, sequential functionalization at the 2- and 5-positions, enabling rapid diversification of the inhibitor scaffold without the need for protecting groups [1].
In the synthesis of marinoquinoline-inspired 3H-pyrrolo[2,3-c]quinolines, the compound provides a critical pre-installed chloro handle. This allows for late-stage Suzuki cross-coupling to introduce affinity-enhancing groups (e.g., fluorophenyl rings) directly to the core structure, streamlining the discovery of glutamate-5-kinase activators [2].
For agrochemical and pharmaceutical screening, the predictable, stepwise reactivity of the bromo and chloro groups makes this compound an ideal core for automated parallel synthesis. It allows robotic platforms to perform sequential cross-couplings with high fidelity, generating diverse libraries without the need for intermediate chromatographic purification[3].
Irritant